

Technical Support Center: Enhancing Methotrexate Monohydrate Solubility in Aqueous Solutions

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Compound of Interest

Compound Name: *Methotrexate monohydrate*

Cat. No.: *B1676407*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when working with the aqueous solubility of **methotrexate monohydrate**.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with the aqueous solubility of methotrexate monohydrate?

Methotrexate is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it exhibits both low permeability and low aqueous solubility.^{[1][2]} Its poor aqueous solubility, approximately 0.01 mg/mL at 20°C, can significantly hinder its clinical efficacy and the development of oral formulations.^{[1][3]} Furthermore, methotrexate is known to be chemically unstable, degrading when exposed to light and extreme pH or temperatures.^{[1][3]}

Q2: What are the most common strategies to improve the aqueous solubility of methotrexate?

Several techniques have been successfully employed to enhance the aqueous solubility of methotrexate. These include:

- **pH Modification:** Methotrexate's solubility is pH-dependent. It is more soluble in alkaline solutions.^{[4][5]}

- Use of Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as β -cyclodextrin (β -CD) and its derivatives, can significantly increase solubility.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Solid Dispersions: Creating solid dispersions with hydrophilic polymers and surfactants is a well-established method for improving the solubility and dissolution rate of poorly water-soluble drugs like methotrexate.[\[3\]](#)[\[9\]](#)[\[10\]](#)
- Nanoparticle Formulations: Encapsulating methotrexate into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility and bioavailability.[\[11\]](#)[\[12\]](#)
- Use of Co-solvents and Surfactants: The addition of co-solvents like polyethylene glycol (PEG) and surfactants can also enhance solubility.[\[4\]](#)[\[13\]](#)

Q3: How does pH adjustment affect methotrexate solubility?

The solubility of methotrexate free acid is significantly influenced by pH. It is readily soluble in alkaline solutions and slightly soluble in hydrochloric acid.[\[4\]](#) Studies have shown that increasing the pH of a formulation from 4 to 5.29, and further to 6.34, leads to a significant increase in methotrexate solubility.[\[4\]](#) Formulations with a pH range of 6.5 to 8.2 have been found to overcome solubility and stability issues.[\[4\]](#) A 20-fold and 12-fold increase in solubility was observed when the pH was increased from 5 to 7.[\[14\]](#)

Q4: Which cyclodextrins are most effective for solubilizing methotrexate?

Various β -cyclodextrin derivatives have been shown to be effective. In one study, the inclusion complex with 2,6-di-O-methyl- β -cyclodextrin (DM- β -CD) demonstrated the highest complexation ability and resulted in a 2268-fold increase in solubility compared to the free drug.[\[1\]](#) Other effective cyclodextrins include hydroxypropyl- β -cyclodextrin (HP- β -CD), methyl- β -cyclodextrin (M- β -CD), and the native β -cyclodextrin (β -CD).[\[1\]](#)[\[8\]](#)

Q5: Can you provide a general overview of the solubility enhancement with different techniques?

The following table summarizes the reported improvements in methotrexate solubility using various methods.

Technique	Carrier/Excipient	Fold Increase in Solubility	Reference
Inclusion Complex	DM- β -Cyclodextrin	2268-fold	[1]
Inclusion Complex	β -Cyclodextrin	~10-fold	[6]
Inclusion Complex	β -Cyclodextrin	~15-fold	[15]
Solid Dispersion	PEG-4000 (1:4 ratio)	~23-fold	[9]
Solid Dispersion	PVP-K30 (1:4 ratio)	~30-fold	[9]
Solid Dispersion	Na-CMC/SLS (3/0.5/0.5 w/w)	31.78-fold	[3][10]
Microemulsion	Not specified	9-fold	[13]

Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
Precipitation of methotrexate during formulation.	- pH of the solution is not optimal. - Saturation solubility has been exceeded. - Instability of the formulation.	- Adjust the pH to the alkaline range (pH 6.5-8.2). ^[4] - Ensure the concentration of methotrexate is below its saturation point in the chosen solvent system. - Consider using stabilizing agents or techniques like inclusion complexation or solid dispersion to prevent degradation and precipitation. ^[1] ^[3]
Low drug loading in nanoparticle formulations.	- Poor solubility of methotrexate in the lipid or polymer matrix.	- Screen different lipids or polymers to find one with better solubilizing capacity for methotrexate. ^[16] - Optimize the formulation process, for instance, by adjusting the concentration of surfactants. ^[16]
Inconsistent solubility results between batches.	- Variation in raw materials (e.g., purity of methotrexate, excipients). - Inconsistent experimental conditions (e.g., temperature, stirring speed, pH).	- Ensure consistent quality of all raw materials. - Standardize all experimental parameters and document them meticulously for each batch.
Formation of aggregates instead of a clear solution with cyclodextrins.	- Insufficient amount of cyclodextrin. - Inefficient complexation process.	- Increase the molar ratio of cyclodextrin to methotrexate. ^[6] - Optimize the complexation method (e.g., extend stirring time, use techniques like kneading or spray drying). ^[1]

Experimental Protocols

Protocol 1: Preparation of Methotrexate-Cyclodextrin Inclusion Complexes by Spray Drying

This protocol is adapted from a study that developed spray-dried amorphous inclusion complexes of methotrexate with β -cyclodextrin and its derivatives.^[1]

Materials:

- Methotrexate (MTX)
- β -Cyclodextrin (β -CD) or its derivatives (HP- β -CD, M- β -CD, DM- β -CD)
- 0.01 M Hydrochloric acid (HCl) in ethanol
- Milli-Q water
- Laboratory-scale spray dryer

Procedure:

- Dissolve the calculated amount of the selected cyclodextrin in 200 mL of Milli-Q water to prepare a solution.
- Separately, dissolve methotrexate in 200 mL of 0.01 M HCl ethanolic solution.
- Add the methotrexate solution to the cyclodextrin solution.
- Stir the mixture at room temperature for 24 hours to allow for the formation of inclusion complexes.
- After 24 hours, the resulting clear solution is ready for spray drying.
- Set the spray dryer parameters as follows:
 - Inlet temperature: 110 °C
 - Outlet temperature: 75–85 °C

- Feed rate: 3 mL/min
- Atomization pressure: 0.15 MPa
- Aspiration: 100%
- Spray dry the solution to obtain the powdered methotrexate-cyclodextrin inclusion complex.

Protocol 2: Preparation of Methotrexate Solid Dispersion by Solvent Evaporation

This protocol is based on a method for preparing solid dispersions of methotrexate using polyethylene glycol (PEG-4000) or polyvinylpyrrolidone (PVP-K30).[9]

Materials:

- Methotrexate (MTX)
- Polyethylene glycol 4000 (PEG-4000) or Polyvinylpyrrolidone K30 (PVP-K30)
- Suitable organic solvent (e.g., ethanol)

Procedure:

- Prepare different ratios of methotrexate to polymer (e.g., 1:1, 1:2, 1:4 by weight).
- Accurately weigh the required amounts of methotrexate and the chosen polymer.
- Dissolve both methotrexate and the polymer in a suitable organic solvent.
- Allow the solvent to evaporate under controlled conditions (e.g., in a fume hood with gentle stirring or using a rotary evaporator).
- Once the solvent has completely evaporated, collect the resulting solid dispersion.
- The solid dispersion can then be further processed (e.g., pulverized and sieved) to obtain a uniform powder.

Protocol 3: Determination of Methotrexate Solubility

This is a general protocol for determining the solubility of methotrexate formulations.

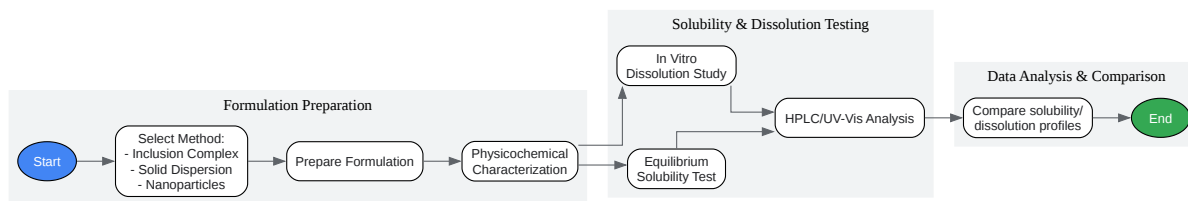
Materials:

- Methotrexate formulation (e.g., pure drug, inclusion complex, solid dispersion)
- Aqueous medium (e.g., distilled water, phosphate buffer of a specific pH)
- Centrifuge
- 0.45 μm syringe filter
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

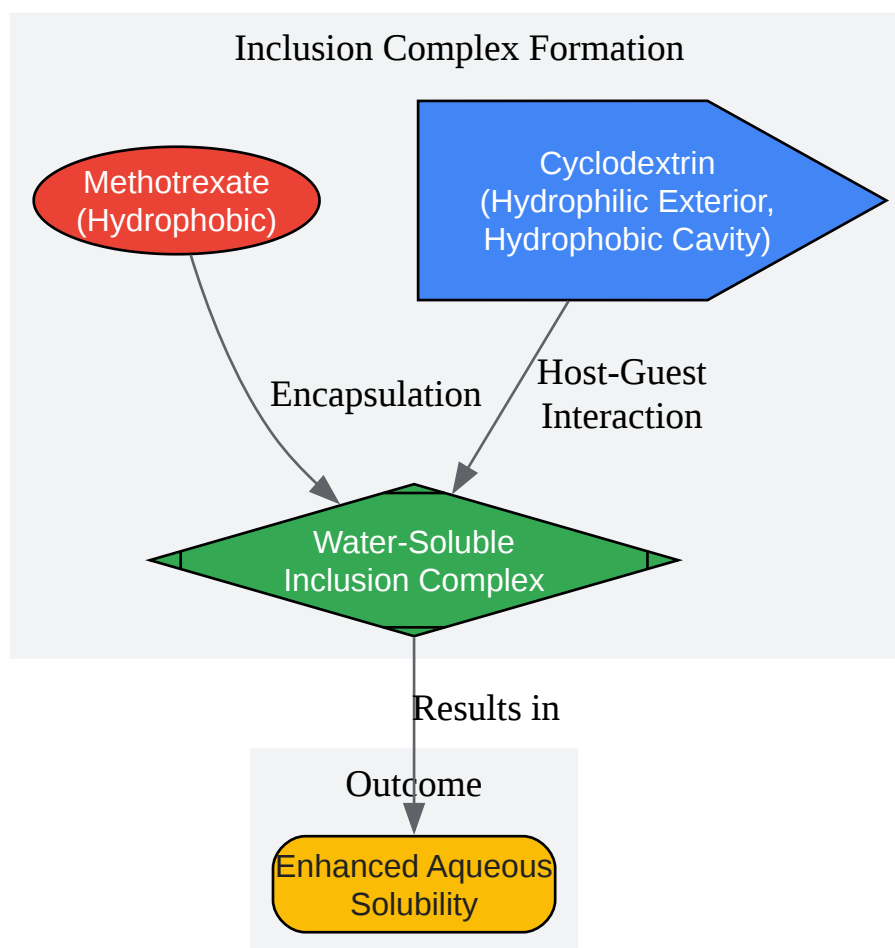
- Add an excess amount of the methotrexate formulation to a known volume of the aqueous medium in a sealed container.
- Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After reaching equilibrium, centrifuge the suspension at high speed (e.g., 10,000 rpm) for 10 minutes to separate the undissolved solid.^[1]
- Carefully collect the supernatant and filter it through a 0.45 μm syringe filter.
- Dilute the filtered sample appropriately with the mobile phase of the HPLC system.
- Quantify the concentration of methotrexate in the diluted sample using a validated HPLC method.^[1]

Visualizations



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Caption: General experimental workflow for enhancing and evaluating methotrexate solubility.



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Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.

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